molecular formula C23H23ClN2 B3440990 1-(4-biphenylylmethyl)-4-(3-chlorophenyl)piperazine

1-(4-biphenylylmethyl)-4-(3-chlorophenyl)piperazine

Cat. No. B3440990
M. Wt: 362.9 g/mol
InChI Key: BJSSPDCHHGOOCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-biphenylylmethyl)-4-(3-chlorophenyl)piperazine, also known as BCPP, is a chemical compound that belongs to the class of piperazine derivatives. It is a potent antagonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. BCPP has been the subject of scientific research due to its potential applications in the development of new drugs for the treatment of various psychiatric disorders.

Mechanism of Action

The mechanism of action of 1-(4-biphenylylmethyl)-4-(3-chlorophenyl)piperazine involves its binding to the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is widely distributed in the brain. 1-(4-biphenylylmethyl)-4-(3-chlorophenyl)piperazine acts as a competitive antagonist of this receptor, which results in the inhibition of the downstream signaling pathways that are involved in the regulation of mood, cognition, and perception.
Biochemical and Physiological Effects
1-(4-biphenylylmethyl)-4-(3-chlorophenyl)piperazine has been shown to have a number of biochemical and physiological effects in animal models. It has been found to increase the levels of dopamine and norepinephrine in the prefrontal cortex, which suggests that it may improve cognitive function. Additionally, 1-(4-biphenylylmethyl)-4-(3-chlorophenyl)piperazine has been shown to reduce the levels of corticotropin-releasing hormone, which is a stress hormone that is involved in the regulation of anxiety.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-biphenylylmethyl)-4-(3-chlorophenyl)piperazine in laboratory experiments is its high potency and selectivity for the serotonin 5-HT2A receptor. This allows researchers to study the effects of this receptor in a more specific manner. However, one of the limitations of 1-(4-biphenylylmethyl)-4-(3-chlorophenyl)piperazine is its relatively short half-life, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 1-(4-biphenylylmethyl)-4-(3-chlorophenyl)piperazine. One area of interest is the development of new drugs that target the serotonin 5-HT2A receptor for the treatment of psychiatric disorders. Additionally, further studies are needed to investigate the potential use of 1-(4-biphenylylmethyl)-4-(3-chlorophenyl)piperazine in the treatment of drug addiction and alcoholism. Finally, more research is needed to understand the long-term effects of 1-(4-biphenylylmethyl)-4-(3-chlorophenyl)piperazine on brain function and behavior.

Scientific Research Applications

1-(4-biphenylylmethyl)-4-(3-chlorophenyl)piperazine has been extensively studied for its potential therapeutic applications in the field of psychiatry. It has been shown to have anxiolytic and antipsychotic effects in animal models, which suggest that it may be useful in the treatment of anxiety disorders and schizophrenia. Furthermore, 1-(4-biphenylylmethyl)-4-(3-chlorophenyl)piperazine has been investigated as a potential treatment for drug addiction and alcoholism.

properties

IUPAC Name

1-(3-chlorophenyl)-4-[(4-phenylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2/c24-22-7-4-8-23(17-22)26-15-13-25(14-16-26)18-19-9-11-21(12-10-19)20-5-2-1-3-6-20/h1-12,17H,13-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJSSPDCHHGOOCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)C3=CC=CC=C3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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